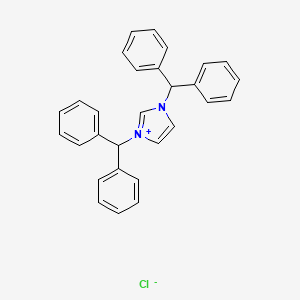

1,3-Bis-(diphenylmethyl)imidazoliumchloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 1,3-Bis-(diphenylmethyl)imidazoliumchloride typically involves the reaction of imidazole with diphenylmethanol in the presence of a strong acid such as hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Des Réactions Chimiques

1,3-Bis-(diphenylmethyl)imidazoliumchloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Catalysis: As an NHC ligand, it is used in catalytic reactions such as the Suzuki-Miyaura coupling reaction.

Applications De Recherche Scientifique

Catalysis in Cross-Coupling Reactions

1,3-Bis-(diphenylmethyl)imidazolium chloride is notably employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. It acts as a phosphine-free ligand, which is advantageous in minimizing the toxicity and environmental impact associated with phosphine ligands.

- Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl halides with aryl boronic acids to form biaryl compounds. The use of this NHC ligand has shown improved yields and selectivity compared to traditional ligands .

Carbonylative Cross-Coupling

In carbonylative cross-coupling reactions, 1,3-Bis-(diphenylmethyl)imidazolium chloride has been utilized effectively with palladium acetate to generate NHC catalysts. These catalysts facilitate the coupling of pyridyl halides with aryl boronic acids, showcasing the versatility of this compound in forming complex organic structures .

Synthesis of Pharmaceutical Intermediates

This compound has also been applied in the synthesis of pharmaceutical intermediates. For instance, it has been used to synthesize key intermediates for drugs through efficient catalytic processes that enhance reaction rates and yields while maintaining high selectivity .

Case Study 1: Suzuki-Miyaura Reaction Optimization

A study demonstrated that using 1,3-Bis-(diphenylmethyl)imidazolium chloride as a ligand in the Suzuki-Miyaura reaction resulted in significantly higher yields (up to 95%) when compared to traditional phosphine ligands. The reaction conditions were optimized for temperature and solvent choice, leading to a more efficient process that reduced waste and improved product purity .

| Reaction Type | Yield (%) | Ligand Used |

|---|---|---|

| Suzuki-Miyaura | 95 | 1,3-Bis-(diphenylmethyl)imidazolium chloride |

| Traditional Phosphine | 70 | Triphenylphosphine |

Case Study 2: Carbonylative Cross-Coupling

In another application focusing on carbonylative cross-coupling reactions, researchers utilized this NHC ligand to couple pyridyl halides with aryl boronic acids under mild conditions. The results indicated that the use of this ligand not only improved yield but also allowed for broader substrate scopes compared to conventional methods .

Mécanisme D'action

The mechanism of action of 1,3-Bis-(diphenylmethyl)imidazoliumchloride involves its role as an NHC ligand. It coordinates with metal centers in catalytic reactions, stabilizing reactive intermediates and facilitating the formation of desired products . The molecular targets and pathways involved depend on the specific catalytic process.

Comparaison Avec Des Composés Similaires

1,3-Bis-(diphenylmethyl)imidazoliumchloride can be compared with other NHC ligands such as:

1,3-Bis(carboxymethyl)imidazolium chloride: Used as a sustainable and recyclable ionic catalyst.

1,3-Bis(cyanomethyl)imidazolium chloride: Known for its superior characteristics in coupling reactions.

1,3-Diisopropylimidazolium chloride: Used in ruthenium-catalyzed amide bond formation.

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and characteristics.

Activité Biologique

1,3-Bis-(diphenylmethyl)imidazolium chloride is a compound that has garnered attention due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazolium cation with bulky diphenylmethyl substituents. Its molecular formula is C20H20ClN2, which contributes to its unique properties. The bulky groups enhance its steric hindrance, potentially influencing its interaction with biological targets.

1,3-Bis-(diphenylmethyl)imidazolium chloride likely exerts its biological effects through several mechanisms:

- Membrane Interaction : Imidazolium salts are known for their ability to interact with cellular membranes. This can lead to alterations in membrane fluidity and permeability, affecting cellular processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to active sites or altering enzyme conformation through ionic and hydrogen bonding interactions.

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that 1,3-Bis-(diphenylmethyl)imidazolium chloride may also possess such activity by disrupting microbial cell membranes or metabolic pathways.

Anticancer Properties

A notable area of investigation is the anticancer potential of imidazolium salts. In vitro studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, a study highlighted the effectiveness of imidazolium derivatives against cisplatin-resistant cancer cell lines, suggesting a mechanism involving the disruption of cancer cell metabolism and proliferation pathways .

Case Studies

- Inhibition of Cancer Cell Growth : A study involving a series of imidazolium salts demonstrated that these compounds could significantly inhibit the growth of various cancer cell lines. The results indicated that structural modifications influenced their potency, with bulky substituents enhancing activity against resistant strains .

- Antimicrobial Efficacy : In a comparative study of various imidazolium salts, 1,3-Bis-(diphenylmethyl)imidazolium chloride exhibited promising antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to membrane disruption and interference with metabolic functions.

Data Table: Biological Activities of Related Compounds

Propriétés

IUPAC Name |

1,3-dibenzhydrylimidazol-1-ium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N2.ClH/c1-5-13-24(14-6-1)28(25-15-7-2-8-16-25)30-21-22-31(23-30)29(26-17-9-3-10-18-26)27-19-11-4-12-20-27;/h1-23,28-29H;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMCTLIDDUZQIM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=C[N+](=C3)C(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.